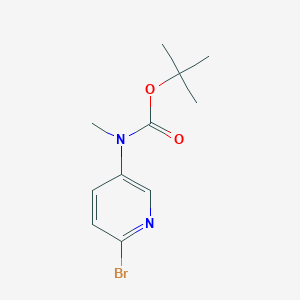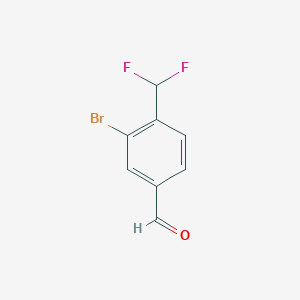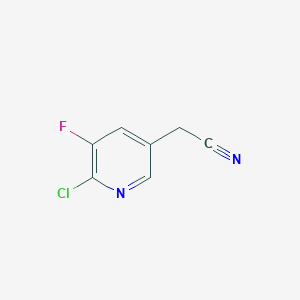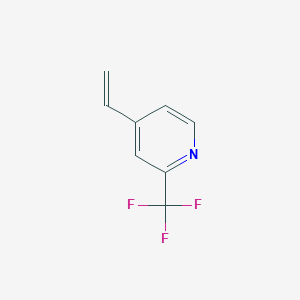![molecular formula C30H26O8 B13128721 (2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)
(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a bianthracene core. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione involves several steps, typically starting with the preparation of the bianthracene core. This can be achieved through a series of Friedel-Crafts acylation reactions, followed by reduction and hydroxylation steps. The reaction conditions often require the use of strong acids, such as sulfuric acid, and reducing agents like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of automated systems can also help in optimizing the reaction parameters and reducing the overall production cost.
化学反应分析
Types of Reactions
(2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential antioxidant properties. The multiple hydroxyl groups can scavenge free radicals, making it a candidate for the development of new antioxidant therapies.
Medicine
In medicine, (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione is being investigated for its potential anti-cancer properties. Its ability to interfere with cellular signaling pathways may make it a valuable tool in cancer treatment.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
作用机制
The mechanism of action of (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, its antioxidant properties are attributed to its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage.
相似化合物的比较
Similar Compounds
(2R,6R)-Hydroxynorketamine: A ketamine metabolite with rapid antidepressant activity.
(2S,6S)-Hydroxynorketamine: Another ketamine metabolite with similar properties.
Quinones: Compounds with similar oxidation properties.
Uniqueness
What sets (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione apart is its unique bianthracene core and multiple hydroxyl groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C30H26O8 |
|---|---|
分子量 |
514.5 g/mol |
IUPAC 名称 |
(3R)-3,8,9-trihydroxy-3-methyl-7-[(2S)-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C30H26O8/c1-29(37)9-14-8-13-6-7-16(26(34)22(13)27(35)21(14)19(32)11-29)23-15-4-3-5-18(31)24(15)28(36)25-17(23)10-30(2,38)12-20(25)33/h3-8,31,34-38H,9-12H2,1-2H3/t29-,30+/m1/s1 |
InChI 键 |
FBPZAGOTWAVQJH-IHLOFXLRSA-N |
手性 SMILES |
C[C@]1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5C[C@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |
规范 SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)



